[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
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Overview
Description
2’,3’,5’-Tri-O-benzoylguanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three benzoyl groups attached to the hydroxyl groups at the 2’, 3’, and 5’ positions of the guanosine molecule. The molecular formula of 2’,3’,5’-Tri-O-benzoylguanosine is C31H25N5O8, and it has a molecular weight of 595.56 g/mol .
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-benzoylguanosine typically involves the benzoylation of guanosine. The process includes the reaction of guanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using chromatographic techniques .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-benzoylguanosine undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.
Oxidation: The compound can be oxidized using strong oxidizing agents, although specific products depend on the reaction conditions.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
2’,3’,5’-Tri-O-benzoylguanosine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside derivatives.
Biology: The compound is utilized in studies involving nucleoside metabolism and function.
Medicine: Research into potential therapeutic applications, such as antiviral and anticancer properties, is ongoing.
Industry: It serves as a precursor for the synthesis of various biochemical compounds.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoylguanosine involves its interaction with specific molecular targets. The benzoyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, the compound can undergo hydrolysis to release guanosine, which then participates in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-benzoylguanosine can be compared with other benzoylated nucleosides, such as:
- 2’,3’,5’-Tri-O-benzoylcytidine
- 2’,3’,5’-Tri-O-benzoyladenosine
- 2’,3’,5’-Tri-O-benzoyluridine
These compounds share similar structural features but differ in their nucleobase components. The uniqueness of 2’,3’,5’-Tri-O-benzoylguanosine lies in its specific interactions and applications related to guanosine .
Properties
Molecular Formula |
C31H25N5O8 |
---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)/t21-,23+,24-,27-/m1/s1 |
InChI Key |
WZRBAVDJTYIQBI-IFZRMHHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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